Cas no 2940870-49-3 (Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)
![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2940870-49-3x500.png)
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride 化学的及び物理的性質
名前と識別子
-
- endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylicacid
- endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
- ENDO-8-OXA-3-AZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID,HYDROCHLORIDE
- PS-19806
- 2940870-49-3
- G15421
- Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
-
- インチ: 1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1
- InChIKey: BUSQEUYQYKHXKM-FPKZOZHISA-N
- ほほえんだ: Cl.O1[C@@H]2CN[C@@H](C(=O)O)[C@H]1CC2
計算された属性
- せいみつぶんしりょう: 193.0505709g/mol
- どういたいしつりょう: 193.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHGU-250mg |
endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
2940870-49-3 | 97% | 250mg |
$754.00 | 2025-02-17 | |
Aaron | AR02AHGU-100mg |
endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
2940870-49-3 | 97% | 100mg |
$472.00 | 2025-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX187-1-1.0g |
endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
2940870-49-3 | 97% | 1.0g |
¥10890.0000 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2127666-100mg |
(1R,2R,5S)-8-Oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride |
2940870-49-3 | 97% | 100mg |
¥7144.00 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX187-1-100mg |
endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
2940870-49-3 | 97% | 100mg |
¥2726.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX187-1-500.0mg |
endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
2940870-49-3 | 97% | 500.0mg |
¥7187.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX187-1-100.0mg |
endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
2940870-49-3 | 97% | 100.0mg |
¥2726.0000 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2127666-250mg |
(1R,2R,5S)-8-Oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride |
2940870-49-3 | 97% | 250mg |
¥9130.00 | 2024-08-03 | |
Aaron | AR02AHGU-1g |
endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
2940870-49-3 | 97% | 1g |
$1885.00 | 2025-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX187-1-250mg |
endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
2940870-49-3 | 97% | 250mg |
¥4356.0 | 2024-04-20 |
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochlorideに関する追加情報
Research Briefing on Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride (CAS: 2940870-49-3)
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride (CAS: 2940870-49-3) is a bicyclic compound of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
Recent studies have highlighted the unique structural features of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride, which contribute to its stability and bioactivity. The compound's bicyclic scaffold, incorporating both oxygen and nitrogen heteroatoms, makes it a versatile intermediate for the synthesis of novel pharmacophores. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and ring-closing metathesis, to optimize its production.
Pharmacological evaluations of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride have demonstrated its potential as a modulator of key biological targets. In vitro and in vivo studies suggest that the compound exhibits promising activity against enzymes involved in inflammatory and neurodegenerative pathways. Notably, its hydrochloride salt form enhances solubility and bioavailability, making it a viable candidate for further preclinical development.
One of the most compelling findings is the compound's interaction with gamma-aminobutyric acid (GABA) receptors. Preliminary data indicate that Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride may act as a positive allosteric modulator, offering potential therapeutic benefits for anxiety and epilepsy disorders. However, further mechanistic studies are required to elucidate its precise mode of action and optimize its selectivity.
In addition to its central nervous system (CNS) applications, recent research has explored the compound's utility in oncology. Its ability to inhibit specific protein-protein interactions involved in tumor progression has been documented, though the exact molecular targets remain under investigation. These findings underscore the compound's broad therapeutic potential and the need for continued research.
Despite these advancements, challenges remain in the development of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride. Issues such as metabolic stability, potential off-target effects, and scalable synthesis must be addressed to advance the compound to clinical trials. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles.
In conclusion, Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. Ongoing research aims to refine its pharmacological profile and explore its full potential in drug development. This briefing serves as a foundation for future investigations and highlights the compound's significance in the evolving landscape of chemical biology and pharmaceutical sciences.
2940870-49-3 (Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride) 関連製品
- 2248200-93-1((2R)-2-Isoquinolin-6-ylpropan-1-amine)
- 1186429-73-1((5-Bromo-1-methyl-1H-indol-2-yl)methanol)
- 1349699-98-4((R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride)
- 2229581-35-3(tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate)
- 1262523-37-4((4S)-4-Fluoroglutamine)
- 2137996-90-6(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide)
- 32811-40-8((E)-Coniferol)
- 2098110-76-8(1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid)
- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)
- 1420776-15-3(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
